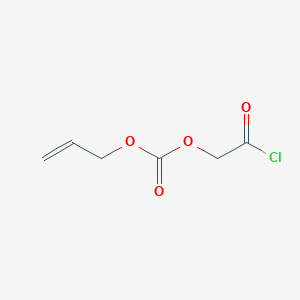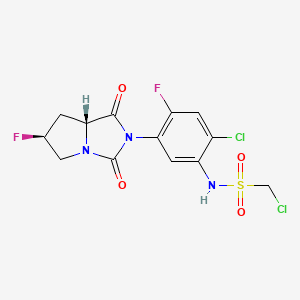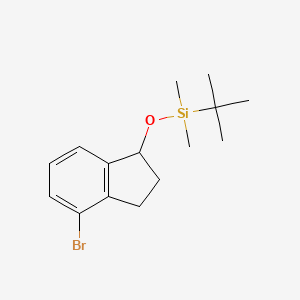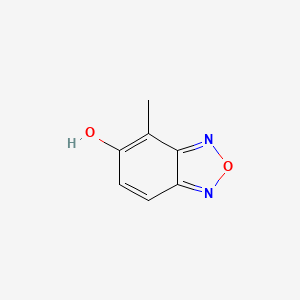
(4-bromopyrazol-1-yl) N-methyl-N-phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-bromopyrazol-1-yl) N-methyl-N-phenylcarbamate is a compound that belongs to the class of carbamate esters It is characterized by the presence of a methyl-phenyl-carbamic acid moiety linked to a 4-bromo-pyrazol-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromopyrazol-1-yl) N-methyl-N-phenylcarbamate typically involves the reaction of methyl-phenyl-carbamic acid chloride with 4-bromo-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
(4-bromopyrazol-1-yl) N-methyl-N-phenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and carbamate derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
(4-bromopyrazol-1-yl) N-methyl-N-phenylcarbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of (4-bromopyrazol-1-yl) N-methyl-N-phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may interact with enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyraclostrobin: A carbamate ester with similar structural features, used as a fungicide.
Other Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 4-chloropyrazole share structural similarities and exhibit comparable chemical reactivity.
Uniqueness
(4-bromopyrazol-1-yl) N-methyl-N-phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H10BrN3O2 |
|---|---|
Poids moléculaire |
296.12 g/mol |
Nom IUPAC |
(4-bromopyrazol-1-yl) N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C11H10BrN3O2/c1-14(10-5-3-2-4-6-10)11(16)17-15-8-9(12)7-13-15/h2-8H,1H3 |
Clé InChI |
UZDHYIMAUXBRLZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)ON2C=C(C=N2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-3-methyl-9H-pyrido[2,3-b]indole-7-carbonitrile](/img/structure/B8430552.png)




![1-[1-(2-methoxyethyl)-1H-imidazol-2-yl]ethanone](/img/structure/B8430586.png)
![2-Pyridinemethanol, 6-[(difluoromethoxy)methyl]-](/img/structure/B8430591.png)







